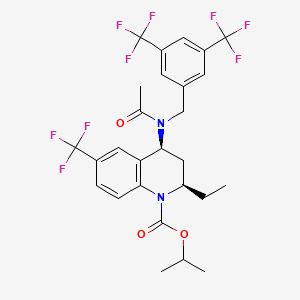

CP-532623

Übersicht

Beschreibung

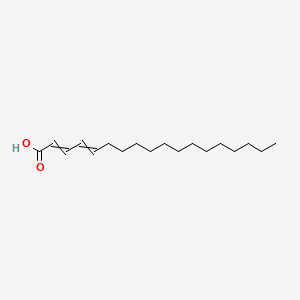

CP-532623 ist ein potenter Inhibitor des Cholesterylester-Transfer-Proteins, das eine entscheidende Rolle bei der Regulation des HDL-Cholesterinspiegels spielt. Diese Verbindung ist strukturell verwandt mit Torcetrapib und weist stark lipophile Eigenschaften auf . This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht, insbesondere zur Erhöhung des HDL-Cholesterinspiegels .

Wissenschaftliche Forschungsanwendungen

CP-532623 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung der Mechanismen der Cholesterylester-Transfer-Protein-Inhibition und die Entwicklung neuer Inhibitoren verwendet.

Biologie: Es wird verwendet, um die Rolle des Cholesterylester-Transfer-Proteins im Lipidstoffwechsel und seine Auswirkungen auf den HDL-Cholesterinspiegel zu untersuchen.

Medizin: This compound wurde auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht, insbesondere zur Erhöhung des HDL-Cholesterinspiegels und zur Reduzierung des Risikos für Atherosklerose

Industrie: Es wird bei der Entwicklung lipidbasierter Arzneimittelverabreichungssysteme verwendet, um die orale Bioverfügbarkeit schlecht wasserlöslicher Arzneimittel zu verbessern

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Cholesterylester-Transfer-Protein hemmt, das für den Transfer von Cholesterylestern von HDL auf LDL und VLDL verantwortlich ist. Durch die Hemmung dieses Proteins erhöht this compound den HDL-Cholesterinspiegel und senkt den LDL-Cholesterinspiegel . Zu den molekularen Zielstrukturen von this compound gehört die aktive Stelle des Cholesterylester-Transfer-Proteins, an die es bindet und den Transfer von Cholesterylestern verhindert .

Wirkmechanismus

Target of Action

CP-532623, also known as (2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester, is primarily targeted at the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse transport of cholesterol, where it facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins .

Mode of Action

This compound acts as a CETP inhibitor . By inhibiting CETP, this compound prevents the transfer of cholesteryl esters from HDL, thereby leading to an increase in HDL cholesterol levels . This mechanism is similar to that of Torcetrapib, a compound to which this compound is structurally related .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reverse cholesterol transport pathway . By inhibiting CETP, this compound increases HDL cholesterol levels, which can promote the removal of cholesterol from peripheral tissues and its return to the liver for excretion .

Pharmacokinetics

It is known that this compound is highly lipophilic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It has been reported that this compound is highly lymphatically transported, and this transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .

Result of Action

The primary molecular effect of this compound is the elevation of HDL cholesterol levels . This can potentially lead to a decrease in the risk of atherosclerosis and other cardiovascular diseases, as HDL cholesterol is often referred to as ‘good cholesterol’ due to its role in removing cholesterol from the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food has been shown to enhance the oral bioavailability of this compound and the proportion of the absorbed dose transported via the lymph . Additionally, the solubility of this compound in mixtures of lipoprotein core and/or surface lipids can influence its lymphatic transport .

Biochemische Analyse

Biochemical Properties

CP-532623 is a CETP inhibitor . CETP plays a crucial role in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins . By inhibiting CETP, this compound elevates HDL cholesterol levels . The compound’s highly lipophilic properties contribute to its biochemical interactions .

Cellular Effects

This compound exerts pressor effects, observed in both monkeys and human subjects . It has been shown to influence blood pressure, with high-dose this compound producing significantly greater pressor effects despite similar maximal CETP inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CETP . This inhibition leads to an elevation in HDL cholesterol levels . The pressor effects of this compound are believed to be related to the chemotype, given the structural similarities between this compound and other compounds that exert similar effects .

Temporal Effects in Laboratory Settings

In humans, the inhibition of CETP by this compound was observed 48 hours post-dose, whereas blood pressure elevation dissipated by 24 hours . This temporal dissociation suggests that the blood pressure effects of this compound are not directly tied to its CETP inhibition .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be substantially transported into the lymphatic system . The oral bioavailability of this compound was enhanced by food, and the proportion of the absorbed dose transported via the lymph was also increased .

Metabolic Pathways

Its role as a CETP inhibitor suggests it plays a part in the metabolism of lipoproteins .

Transport and Distribution

This compound is highly lymphatically transported . This transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .

Subcellular Localization

Given its lipophilic properties and its role in lipid metabolism, it is likely to be found in areas of the cell associated with lipid processing and transport

Vorbereitungsmethoden

Die Synthese von CP-532623 umfasst eine Reihe chemischer Reaktionen, die zur Bildung seiner komplexen Struktur führen. Ein wichtiger Schritt in seiner Synthese ist die Bildung des Chinolincarbonsäure-Kerns, die durch einen mehrstufigen Prozess unter Verwendung verschiedener Reagenzien und Katalysatoren erreicht wird . Die industrielle Produktion von this compound umfasst typischerweise die Verwendung lipidbasierter Arzneimittelverabreichungssysteme zur Verbesserung seiner oralen Bioverfügbarkeit .

Analyse Chemischer Reaktionen

CP-532623 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Übliche Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Übliche Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinolinderivaten führen, während die Reduktion zur Bildung von Dihydrochinolinderivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

CP-532623 ist strukturell verwandt mit mehreren anderen Inhibitoren des Cholesterylester-Transfer-Proteins, darunter:

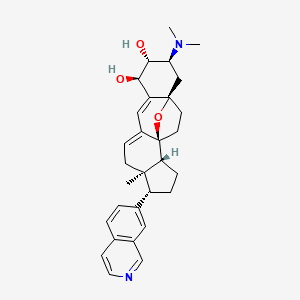

Torcetrapib: Diese Verbindung ist ein enger struktureller Analogon von this compound und weist ähnliche lipophile Eigenschaften auf

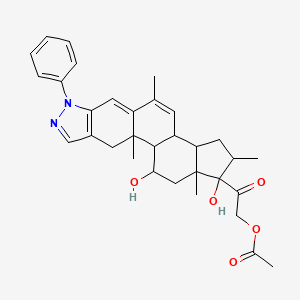

Anacetrapib: Ein weiterer Inhibitor des Cholesterylester-Transfer-Proteins, der auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht wurde.

Dalcetrapib: Ein Inhibitor des Cholesterylester-Transfer-Proteins, der auf seine Auswirkungen auf den HDL-Cholesterinspiegel und die Reduzierung des kardiovaskulären Risikos untersucht wurde

This compound ist einzigartig in seinen stark lipophilen Eigenschaften und seiner Fähigkeit, den HDL-Cholesterinspiegel signifikant zu erhöhen .

Eigenschaften

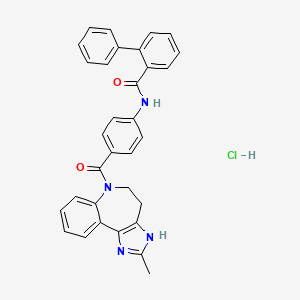

IUPAC Name |

propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPKOWFPVAXQFP-OFNKIYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F9N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047279 | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261947-38-0 | |

| Record name | CP-532623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261947-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-532623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.